molecular formula C8H13NO2 B043284 3-Cyano-5-methylhexanoic acid CAS No. 181289-16-7

3-Cyano-5-methylhexanoic acid

Katalognummer B043284
CAS-Nummer: 181289-16-7
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: MGWZYUMZVZMKTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 3-Cyano-5-methylhexanoic acid involves several key methods, including asymmetric hydrogenation and enzymatic production techniques. Burk et al. (2003) developed an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid through asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, demonstrating a critical step in producing high-purity Pregabalin (Burk et al., 2003). Additionally, Zheng et al. (2012) highlighted the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester using immobilized lipase, providing a scalable method for pregabalin synthesis (Zheng et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Cyano-5-methylhexanoic acid and its derivatives has been explored through various analytical techniques, including X-ray crystallography and computational methods. For example, the structural implications of substituting functional groups within the compound's framework have been studied to understand its reactivity and interaction potentials (Dekaprilevich et al., 1991).

Chemical Reactions and Properties

3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, highlighting its versatility as an intermediate. The compound's ability to be transformed into valuable pharmaceuticals like Pregabalin through specific reaction pathways, such as nitrilation and cyclization, demonstrates its utility in synthetic organic chemistry. Zagami et al. (2012) described converting Pregabalin to (S)-(−)-3-cyano-5-methylhexanoic acid, showcasing the compound's role in recycling processes (Zagami et al., 2012).

Wissenschaftliche Forschungsanwendungen

  • Jing et al. (2016) synthesized 3-(carbamoylmethyl)-5-methylhexanoic acid, a key intermediate in pregabalin's synthesis, achieving a yield of 79.87% (Jing & Hebei Chemical, 2016).

  • Zheng et al. (2012) used immobilized Pseudomonas cepacia lipase to produce (S)-3-cyano-5-methylhexanoic acid ethyl ester, another valuable intermediate for pregabalin, demonstrating high substrate loading and enantioselective hydrolysis (Zheng et al., 2012).

  • Another study by Zheng et al. (2014) developed a novel biocatalytic route for (S)-3-cyano-5-methylhexanoic acid using Arthrobacter sp. ZJB-09277, showing strong tolerance to high DMSO concentrations, thus enhancing the feasibility of this process (Zheng, Zheng, Li, & Li, 2014).

  • Cogoni et al. (2016) studied the solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid in various solvent mixtures, finding that solubility varies with temperature and solvent composition (Cogoni, Souza, Croker, & Frawley, 2016).

  • Windsor and Radulovic (1995) developed a specific and sensitive method for measuring (S)-3-(aminomethyl)-5-methylhexanoic acid in rat plasma and milk (Windsor & Radulovic, 1995).

  • Burk et al. (2003) described an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a potent and selective antipsychotic agent, using a rhodium Me-DuPHOS catalyst (Burk et al., 2003).

Safety And Hazards

When handling 3-Cyano-5-methylhexanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The successful utilization of the MM/PBSA method for identifying hotspots that modulate the stereoselectivity in the study could provide guidelines for the molecular modification of nitrilases . The mutants obtained could be potentially utilized for the industrial preparation of optically pure pregabalin .

Eigenschaften

IUPAC Name

3-cyano-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZYUMZVZMKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-methylhexanoic acid

Synthesis routes and methods I

Procedure details

Name
CC(C)C=C(C#N)CC(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The above procedure was followed to react 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi) in the presence of 8 mg (0.01634 mmol) of [(S,S)-Et-BPE]Rh(COD)+BF4− and 0.023 mL (0.1634 mmol; 0.1 eq) of triethylamine in 5 mL of methanol at 24° C. for 40 hours. The reaction mixture was filtered, the solvent was removed by evaporation, and the product was shown by proton NMR to be 71% (S)-3-cyano-5-methylhexanoic acid with 84% e.e. for the S-enantiomer. C. The above procedure was repeated, except that no base was added to the reaction mixture. The product was shown by proton NMR to be 26%, (S)-3-cyano-5-methylhexanoic acid having 91% e.e. for the S-enantiomer. D. The above procedure was followed to react 200 mg (1.307 mmol) of 3-cyano-5-methylhex-3-enoic acid with hydrogen (50 psi, 100 hours) in the presence of 10 mg (0.01307 mmol) of [(S,S)-Et-DuPHOS]Rh(COD)+BF4−. The product was shown by proton NMR to be 82% (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. E. The procedure of Example 5D was repeated, except that 0.1 eq. (0.02 mL, 0.1307 mmol) of triethylamine was added to the reactive mixture. The reaction was stopped after 16 hours, and the product was shown to be 86% (S)-3-cyano-5-methylhexanoic acid with 68% e.e. for the S-enantiomer. F. The procedure of Example 5E was repeated, except that 1 eq. (0.18 mL, 1.307 mmol) of triethylamine was added to the reaction mixture, and the reaction was stopped at 16 hours. The product was shown by proton NMR to be 92% converted to (S)-3-cyano-5-methylhexanoic acid having 56% e.e. for the S-enantiomer. G. By following the general procedures from above, 250 mg (1.634 mmol) of 3-cyano-5-methylhex-3-enoic acid was reacted with hydrogen (50 psi, 16 hours. 24° C.) in the presence of 12 mg (0.01634 mmol) of [(R,R)-DIPAMP]Rh(COD)+BF4− in methanol (10 mL) to provide 51% of 3-cyano-5-methylhexanoic acid having 72% e.e. for the R-enantiomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
[(R,R)-DIPAMP]Rh(COD) BF4−
Quantity
12 mg
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
250 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
[(S,S)-Et-BPE]Rh(COD) BF4−
Quantity
8 mg
Type
reactant
Reaction Step Six
Quantity
0.023 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
3-cyano-5-methylhex-3-enoic acid
Quantity
200 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
[(S,S)-Et-DuPHOS]Rh(COD) BF4−
Quantity
10 mg
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.02 mL
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-5-methylhexanoic acid
Reactant of Route 2
3-Cyano-5-methylhexanoic acid
Reactant of Route 3
3-Cyano-5-methylhexanoic acid
Reactant of Route 4
3-Cyano-5-methylhexanoic acid
Reactant of Route 5
3-Cyano-5-methylhexanoic acid
Reactant of Route 6
3-Cyano-5-methylhexanoic acid

Citations

For This Compound
101
Citations
RC Zheng, AP Li, ZM Wu, JY Zheng, YG Zheng - Tetrahedron: Asymmetry, 2012 - Elsevier
… Herein our aim was to develop a novel biocatalytic process for (R,S)-3-cyano-5-methylhexanoic acid ethyl ester. A suitable biocatalyst for the enantioselective hydrolysis of the substrate …
Number of citations: 23 www.sciencedirect.com
Z Chen, H Wang, L Yang, S Jiang, D Wei - Chemical Communications, 2021 - pubs.rsc.org
The present investigation describes the successful molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to (S)-CMHA, a critical intermediate in the preparation …
Number of citations: 8 pubs.rsc.org
BN Roy, GP Singh, PS Lathi, MK Agrawal - 2012 - nopr.niscpr.res.in
… (S)-3-Cyano-5methylhexanoic acid salt of cinchonidine … give (S)-3-cyano-5-methylhexanoic acid salt of cinchonidine as … to obtain (S)3-cyano-5-methylhexanoic acid salt of cinchonidine (…
Number of citations: 10 nopr.niscpr.res.in
RC Zheng, YG Zheng, AP Li, XJ Li - Biochemical engineering journal, 2014 - Elsevier
… of rac-3-cyano-5-methylhexanoic acid esters bearing a β-… toward rac-3-cyano-5-methylhexanoic acid ethyl ester was … gave (S)-3-cyano-5-methylhexanoic acid in 44.6 mM and 95.1…
Number of citations: 14 www.sciencedirect.com
W WU, L YANG, G XU, J WU - China Biotechnology, 2011 - manu60.magtech.com.cn
… 4184 was isolated which can enantioselectively hydrolyze (R)-CCMAE to (3R)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (3R-CCMA) with ee p of over 90%. The optimal …
Number of citations: 1 manu60.magtech.com.cn
ZM Wu, CL Hao, T Tong, RC Zheng, YG Zheng - Process Biochemistry, 2020 - Elsevier
(S)-3-Cyano-5-methylhexanoic acid ((S)-CMHA) is the key chiral intermediate of pregabalin. In this paper, an aqueous two-phase system (ATPS) was developed to extract (S)-CMHA …
Number of citations: 4 www.sciencedirect.com
M Zagami, M Binda, O Piccolo, V Straniero, E Valoti… - Tetrahedron …, 2012 - Elsevier
… The recently reported comparison 16 of the classical resolution of 3-aminomethyl-5-methylhexanoic acid with the enzymatic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid …
Number of citations: 5 www.sciencedirect.com
CA Martinez, S Hu, Y Dumond, J Tao… - … Process Research & …, 2008 - ACS Publications
… The analysis of these peaks by GC−MS revealed their identity as the enantiomers of 3-cyano-5-methylhexanoic acid ethyl ester 3, due to the decarboxylation of 2 during GC analysis. …
Number of citations: 265 pubs.acs.org
AB Chavan, GC Maikap, MK Gurjar - Organic Process Research & …, 2009 - ACS Publications
… to resolve racemic-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (6) to give (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid (8). Subsequently 8 was subjected to …
Number of citations: 11 pubs.acs.org
RC Zheng, TZ Wang, DJ Fu, AP Li, XJ Li… - Applied microbiology and …, 2013 - Springer
… Four diastereomers of 2-carboxyethyl-3-cyano-5-methylhexanoic acid were converted into their corresponding methyl ethers (Scheme 1) in the presence of trimethylsilyldiazomethane (…
Number of citations: 22 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.